LLY-507
LLY-507
LLY-507 is a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2. SMYD2 is a lysine methyltransferase that catalyzes the monomethylation of several protein substrates including p53. LLY-507 is >100-fold selective for SMYD2 over a broad range of methyltransferase and non-methyltransferase targets. LLY-507 is active in cells as measured by reduction of SMYD2-induced monomethylation of p53 Lys(370) at submicromolar concentrations. LLY-507 inhibited the proliferation of several esophageal, liver, and breast cancer cell lines in a dose-dependent manner.
Brand Name:
Vulcanchem
CAS No.:
1793053-37-8
VCID:
VC0533370
InChI:
InChI=1S/C36H42N6O/c1-28-27-42(34-11-4-2-9-32(28)34)22-19-40-17-20-41(21-18-40)35-12-5-3-10-33(35)30-23-29(26-37)24-31(25-30)36(43)38-13-8-16-39-14-6-7-15-39/h2-5,9-12,23-25,27H,6-8,13-22H2,1H3,(H,38,43)
SMILES:
CC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6
Molecular Formula:
C36H42N6O
Molecular Weight:
574.773
LLY-507
CAS No.: 1793053-37-8
Inhibitors
VCID: VC0533370
Molecular Formula: C36H42N6O
Molecular Weight: 574.773
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1793053-37-8 |
---|---|
Product Name | LLY-507 |
Molecular Formula | C36H42N6O |
Molecular Weight | 574.773 |
IUPAC Name | 3-cyano-5-[2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide |
Standard InChI | InChI=1S/C36H42N6O/c1-28-27-42(34-11-4-2-9-32(28)34)22-19-40-17-20-41(21-18-40)35-12-5-3-10-33(35)30-23-29(26-37)24-31(25-30)36(43)38-13-8-16-39-14-6-7-15-39/h2-5,9-12,23-25,27H,6-8,13-22H2,1H3,(H,38,43) |
Standard InChIKey | PNYRDVBFYVDJJI-UHFFFAOYSA-N |
SMILES | CC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6 |
Appearance | Solid powder |
Description | LLY-507 is a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2. SMYD2 is a lysine methyltransferase that catalyzes the monomethylation of several protein substrates including p53. LLY-507 is >100-fold selective for SMYD2 over a broad range of methyltransferase and non-methyltransferase targets. LLY-507 is active in cells as measured by reduction of SMYD2-induced monomethylation of p53 Lys(370) at submicromolar concentrations. LLY-507 inhibited the proliferation of several esophageal, liver, and breast cancer cell lines in a dose-dependent manner. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | LLY-507; LLY 507; LLY507. |
Reference | 1: Olsen JB, Cao XJ, Han B, Chen LH, Horvath A, Richardson TI, Campbell RM, 2: Nguyen H, Allali-Hassani A, Antonysamy S, Chang S, Chen LH, Curtis C, Emtage |
PubChem Compound | 91623361 |
Last Modified | Dec 05 2021 |
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